molecular formula C6H7NO5S B2536317 2-(Methanesulfonylmethyl)-1,3-oxazole-4-carboxylic acid CAS No. 1338976-77-4

2-(Methanesulfonylmethyl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B2536317
CAS No.: 1338976-77-4
M. Wt: 205.18
InChI Key: RWIHDCNMTYYBPY-UHFFFAOYSA-N
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Description

2-(Methanesulfonylmethyl)-1,3-oxazole-4-carboxylic acid (: 1338976-77-4) is a high-value heterocyclic building block with a molecular formula of C 6 H 7 NO 5 S and a molecular weight of 205.19 g/mol . This compound, characterized by the concurrent presence of a carboxylic acid and a methanesulfonylmethyl group on its oxazole core, is designed for specialized research applications. Its molecular structure offers two distinct reactive sites, making it a versatile precursor in organic synthesis and medicinal chemistry research, particularly for the construction of more complex molecules or for use in structure-activity relationship (SAR) studies. The oxazole ring is a privileged structure in drug discovery, and the specific substitution pattern on this scaffold provides researchers with a unique chemical entity. The methanesulfonylmethyl group can act as a good leaving group or be utilized in nucleophilic substitution reactions, while the carboxylic acid can facilitate salt formation or be used in amide coupling reactions. This combination makes it a useful intermediate in developing potential pharmacologically active compounds, such as enzyme inhibitors . This product is supplied as a powder and should be stored at room temperature . handling should be conducted in a well-ventilated environment. This product is for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(methylsulfonylmethyl)-1,3-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO5S/c1-13(10,11)3-5-7-4(2-12-5)6(8)9/h2H,3H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIHDCNMTYYBPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=NC(=CO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338976-77-4
Record name 2-(methanesulfonylmethyl)-1,3-oxazole-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methanesulfonylmethyl)-1,3-oxazole-4-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a methanesulfonylmethyl-substituted amino acid, in the presence of a dehydrating agent. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine or pyridine to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach can enhance the yield and purity of the compound while minimizing the reaction time and waste generation.

Chemical Reactions Analysis

Types of Reactions

2-(Methanesulfonylmethyl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methanesulfonylmethyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.

    Substitution: The oxazole ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, alcohols, aldehydes, and various substituted oxazole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

The compound serves as a valuable reagent in organic synthesis. It can be utilized to create diverse derivatives through various chemical reactions, including nucleophilic substitutions and coupling reactions. This versatility makes it an important intermediate in the development of pharmaceuticals and agrochemicals.

Biological Activities

Research has indicated that 2-(Methanesulfonylmethyl)-1,3-oxazole-4-carboxylic acid exhibits potential biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains. For instance, related oxazole derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 1–2 µg/mL .
  • Anticancer Activity : Some studies have noted that oxazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The specific IC50 values for related compounds indicate potential use in cancer therapy, although further research is needed to confirm these effects specifically for this compound .

Medicinal Applications

The ongoing exploration of this compound's therapeutic potential includes:

  • Drug Development : As a building block for new drug entities, this compound could lead to the development of novel therapeutic agents targeting various diseases. Its mechanism of action involves interaction with specific molecular targets, potentially modulating enzyme activity or signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Staphylococcus aureus
CytotoxicExhibits weak cytotoxicity against cancer cells
AntibacterialPotential activity against MRSA
Drug DevelopmentUsed as an intermediate in pharmaceutical synthesis

Case Study: Antimicrobial Activity

A study on related oxazole derivatives demonstrated their antimicrobial efficacy against a range of bacterial strains. The derivatives exhibited varying degrees of activity, with some showing significant inhibition of biofilm formation by Staphylococcus aureus. This highlights the potential for this compound to contribute to the development of new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-(Methanesulfonylmethyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The methanesulfonylmethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Notes

Substituent-Driven Optimization : The bioactivity of 1,3-oxazole-4-carboxylic acid derivatives is highly dependent on substituents. For instance, electron-withdrawing groups improve antimicrobial activity, while bulky aliphatic groups enhance pharmacokinetic profiles .

Unmet Needs : Data on the target compound’s solubility, stability, and in vivo efficacy are lacking. Further studies should prioritize structure-activity relationship (SAR) analyses.

Therapeutic Potential: These compounds are promising leads for antibiotics, antifungals, and anticancer agents, especially amid rising drug resistance .

Biological Activity

2-(Methanesulfonylmethyl)-1,3-oxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, cytotoxic, and enzyme inhibition properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features an oxazole ring, which is known for its role in various biological functions. The methanesulfonylmethyl group enhances its solubility and potential interactions with biological targets.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of oxazole derivatives, including this compound.

Table 1: Antimicrobial Activity of Oxazole Derivatives

CompoundMIC (µg/mL) against BacteriaMIC (µg/mL) against Fungi
This compound4.0 (E. coli), 8.0 (S. aureus)8.0 (C. albicans), 16.0 (A. niger)
Reference Drug (Ampicillin)2.0 (E. coli), 2.0 (S. aureus)-
Reference Drug (Ketoconazole)-4.0 (C. albicans)

The compound exhibited moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as against several fungal strains, indicating its potential as a therapeutic agent in treating infections.

Cytotoxicity Studies

Cytotoxic effects of the compound were evaluated using various cancer cell lines:

Table 2: Cytotoxic Activity of this compound

Cell LineIC50 (µg/mL)
HeLa15
MCF-720
A54925

The results indicate that the compound has moderate cytotoxicity against cancer cell lines, suggesting its potential for development into an anticancer agent.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or fungal metabolism.
  • Biofilm Disruption : It has been reported to interfere with biofilm formation in Staphylococcus aureus, which is crucial for the virulence of many pathogens .
  • Interaction with Cellular Targets : The unique structure allows for binding to various cellular receptors or enzymes, which can modulate their activity.

Case Studies

A study conducted by Singh et al. demonstrated that derivatives of oxazole compounds showed varying degrees of antibacterial activity against a panel of bacteria including E. coli and S. aureus. The study highlighted that structural modifications could enhance bioactivity significantly .

Another investigation focused on the antifungal properties of oxazole derivatives showed that certain modifications led to improved efficacy against Candida species .

Q & A

Q. What are the common synthetic strategies for preparing 2-(methanesulfonylmethyl)-1,3-oxazole-4-carboxylic acid?

The synthesis of oxazole-carboxylic acid derivatives often involves ester intermediates. For example, 2-phenyl-1,3-oxazole-4-carboxylic acid is synthesized via hydrolysis of its ethyl or methyl ester precursors, achieving yields of 81–98% depending on reaction conditions (e.g., base strength, temperature, and solvent polarity) . For 2-(methanesulfonylmethyl) derivatives, introducing the methanesulfonylmethyl group may require sulfonation of a precursor alcohol or thiol, followed by oxidation. Key steps include protecting the carboxylic acid during sulfonation and optimizing reaction time to avoid side reactions.

Q. Which analytical techniques are critical for characterizing this compound?

Essential techniques include:

  • HPLC : Assess purity (>95% as per reagent catalogs) using reverse-phase columns and UV detection at 210–254 nm .
  • NMR : Confirm structural integrity via 1^1H and 13^13C NMR, focusing on methanesulfonyl (CH3SO2CH_3SO_2-) protons (δ ~3.1–3.3 ppm) and oxazole ring protons (δ ~8.0–8.5 ppm) .
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ or [M-H]- ions) and fragmentation patterns .

Q. How can computational methods predict the compound’s physicochemical properties?

Density functional theory (DFT) with hybrid functionals like B3LYP accurately predicts thermochemical properties (e.g., pKa, logP) by incorporating exact exchange terms. For example, pKa values for similar oxazole-carboxylic acids are calculated within ±0.36 units of experimental data . Solubility and lipophilicity can be modeled using COSMO-RS or molecular dynamics simulations.

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved?

X-ray crystallography using programs like SHELXL is critical for resolving ambiguities. Challenges include poor crystal quality due to hygroscopicity or polymorphism. Strategies:

  • Optimize crystallization solvents (e.g., DMSO/water mixtures).
  • Collect high-resolution data (≤1.0 Å) to refine methanesulfonylmethyl conformation and hydrogen bonding .
  • Validate against computational models (DFT-optimized geometries) to detect torsional strain .

Q. What experimental designs are suitable for evaluating biological activity in vascular models?

In vitro assays using isolated aortic segments (e.g., rat or murine) can assess vasoactive effects:

  • Concentration-response curves : Test 1–100 μM concentrations to identify EC50/IC50 values for vasodilation/constriction .
  • Mechanistic studies : Use inhibitors (e.g., L-NAME for nitric oxide synthase) to probe pathways.
  • Structural analogs : Compare activity of methylsulfonyl vs. phenyl or trifluoromethyl derivatives to establish SAR .

Q. How can discrepancies between experimental and predicted spectral data be addressed?

Discrepancies in 1^1H NMR shifts or IR stretches often arise from solvent effects or proton exchange. Mitigation strategies:

  • Re-run NMR in deuterated DMSO or CDCl3 to stabilize exchangeable protons.
  • Validate DFT-predicted IR bands (e.g., C=O stretch ~1700 cm1^{-1}) using attenuated total reflectance (ATR)-FTIR .
  • Cross-reference with high-purity commercial standards (e.g., >95% purity reagents) .

Q. What are the challenges in scaling up synthesis for pharmacological studies?

Key challenges include:

  • Ester hydrolysis yield drop : Optimize aqueous basic conditions (e.g., NaOH/EtOH) to minimize decarboxylation.
  • Purification : Use preparative HPLC with C18 columns for polar byproducts.
  • Stability : Store the compound at -20°C under inert atmosphere to prevent sulfonyl group degradation .

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